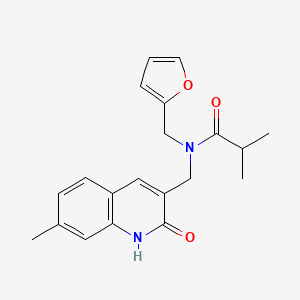
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, also known as FMISO, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMISO is a radiopharmaceutical agent that is used in positron emission tomography (PET) imaging to detect hypoxia (low oxygen levels) in tissues. In
Wirkmechanismus
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide is a nitroimidazole derivative that is selectively reduced in hypoxic cells. The reduced form of this compound is trapped in the cells, allowing for PET imaging. The mechanism of reduction is thought to be mediated by nitroreductase enzymes that are upregulated in hypoxic cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in humans. The pharmacokinetics of this compound in humans have been extensively studied, and the compound has been shown to have a rapid clearance from the blood and a high uptake in hypoxic tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide PET imaging has several advantages over other imaging modalities. It is non-invasive and provides high-resolution images of hypoxic tissues. This compound PET imaging can also be used to monitor the response to treatment in real-time. However, there are some limitations to this compound PET imaging. The technique requires specialized equipment and expertise, and the interpretation of the images can be subjective.
Zukünftige Richtungen
There are several future directions for N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide research. One area of interest is the development of new radiopharmaceutical agents that can selectively target hypoxic cells. Another area of interest is the use of this compound PET imaging in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), to provide more comprehensive information about the tumor microenvironment. Finally, this compound PET imaging can be used to monitor the response to novel cancer therapies, such as immunotherapy and targeted therapies.
Synthesemethoden
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can be synthesized using a multi-step process. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with furan-2-carboxaldehyde to produce the intermediate compound. The intermediate is then reacted with isobutyryl chloride to produce this compound. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been extensively used in scientific research for its potential applications in cancer diagnosis and treatment. Hypoxia is a common feature of solid tumors and is associated with resistance to radiation therapy and chemotherapy. This compound PET imaging can be used to detect hypoxic regions in tumors, which can aid in treatment planning and monitoring. This compound has also been used in preclinical studies to investigate the mechanisms of hypoxia-induced gene expression and tumor angiogenesis.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)20(24)22(12-17-5-4-8-25-17)11-16-10-15-7-6-14(3)9-18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLCTNTMVIEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

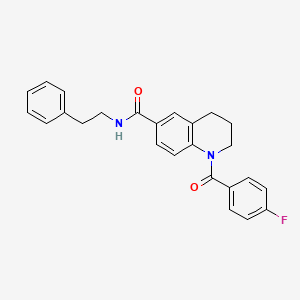
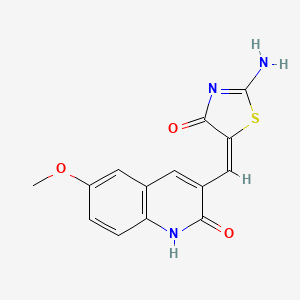
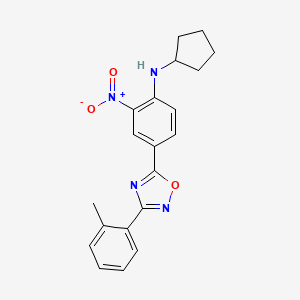
![3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700145.png)


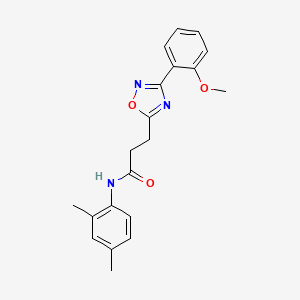
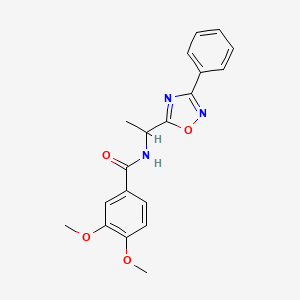

![4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide](/img/structure/B7700201.png)



